1-(2-Bromoethyl)-2,4,5-trifluorobenzene
Description
BenchChem offers high-quality 1-(2-Bromoethyl)-2,4,5-trifluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)-2,4,5-trifluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-2,4,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRWPZBVOFARSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: High-Efficiency Nucleophilic Substitution of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene
Executive Summary
1-(2-Bromoethyl)-2,4,5-trifluorobenzene (CAS: N/A for specific isomer, analogous to 327-52-6 parent ring) is a critical fluorinated building block in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors and other bioactive phenethylamines. Its unique reactivity profile is defined by the competition between the highly reactive primary alkyl bromide (
This guide provides a validated protocol for nucleophilic substitution, specifically targeting the suppression of the dominant side reaction: dehydrohalogenation to 2,4,5-trifluorostyrene . By strictly controlling solvent polarity, base strength, and temperature, researchers can achieve yields >90% for azide, amine, and thiol displacements.
Reactivity Profile & Mechanistic Insight[1][2][3][4]
The Electrophile
The substrate contains two distinct electrophilic sites:
-
Primary Alkyl Bromide (
-Br): The primary target. Highly reactive towards soft nucleophiles via . -
Polyfluorinated Ring (
-F): The 2,4,5-trifluoro pattern creates an electron-poor ring. While less reactive than nitro-benzenes, the positions para to fluorine atoms are susceptible to Nucleophilic Aromatic Substitution ( ) under harsh conditions (e.g., strong alkoxides, high heat).
The Critical Side Reaction: Elimination (E2)
The homobenzylic protons (adjacent to the ring) are acidified by the electron-withdrawing effect of the three fluorine atoms. Consequently, the use of strong, hard bases (e.g., NaOH, KOtBu) or high temperatures favors E2 elimination, yielding 1-vinyl-2,4,5-trifluorobenzene (Styrene derivative).
Mechanistic Pathway Diagram
Figure 1: Mechanistic competition between desired substitution (
Experimental Protocols
Protocol A: Synthesis of 2-(2,4,5-Trifluorophenyl)ethyl Azide
Target Application: Precursor for primary amines (via reduction) or triazoles (via Click chemistry).
Reagents:
-
Substrate: 1-(2-Bromoethyl)-2,4,5-trifluorobenzene (1.0 equiv)
-
Nucleophile: Sodium Azide (
) (1.5 equiv) -
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Optional Finkelstein activation
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Bromoethyl)-2,4,5-trifluorobenzene (10 mmol) in anhydrous DMF (20 mL, 0.5 M concentration).
-
Addition: Add Sodium Azide (15 mmol, 0.98 g) in a single portion. Caution:
is acutely toxic. -
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Stir for 4–6 hours.-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The bromide starting material should disappear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with water (100 mL) and extract with Diethyl Ether or MTBE (3 x 30 mL). Avoid Dichloromethane if possible to prevent formation of diazidomethane in waste streams.
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate under reduced pressure (bath < 40°C).
-
-
Purification: The crude azide is typically pure enough (>95%) for subsequent steps. If necessary, purify via short silica plug filtration.
Key Success Factor: Do not exceed 80°C. Higher temperatures increase the risk of thermal decomposition of the azide and elimination of HBr.
Protocol B: Synthesis of Tertiary Amines (e.g., with Piperazine/Morpholine)
Target Application: Introduction of solubilizing basic groups.
Reagents:
-
Substrate: 1-(2-Bromoethyl)-2,4,5-trifluorobenzene (1.0 equiv)
-
Nucleophile: Secondary Amine (e.g., N-Boc-Piperazine) (1.2 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) - Milled/Powdered -
Solvent: Acetonitrile (MeCN)
Procedure:
-
Setup: Charge a reaction vial with the secondary amine (1.2 mmol),
(2.0 mmol, 276 mg), and Acetonitrile (3 mL). -
Addition: Add 1-(2-Bromoethyl)-2,4,5-trifluorobenzene (1.0 mmol) dropwise or as a solution in MeCN.
-
Reaction: Heat to 50–60°C for 12 hours.
-
Note: Acetonitrile is preferred over DMF here to simplify workup and because the amine itself is nucleophilic enough without the high polarity of DMF.
-
-
Workup:
-
Filter off the solid salts (
, KBr). -
Concentrate the filtrate.[1]
-
Partition between EtOAc and saturated
.
-
-
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).
Critical Parameters & Optimization
The following table summarizes the effects of reaction variables on the Product-to-Styrene ratio.
| Parameter | Recommended Condition | Why? | Risk of Deviation |
| Solvent | DMF, DMSO, MeCN | Polar aprotic solvents stabilize the | Protic solvents (EtOH, |
| Base | Mild bases scavenge HBr without deprotonating the | Strong bases (NaOH, NaH, KOtBu) cause rapid E2 elimination to styrene. | |
| Temp | 50°C – 70°C | Balances reaction rate with selectivity. | >90°C promotes elimination and potential |
| Concentration | 0.2 M – 0.5 M | High concentration favors bimolecular ( | Too dilute (<0.1 M) slows rate, allowing background degradation. |
Decision Tree for Process Optimization
Figure 2: Troubleshooting logic for optimizing reaction yield.
Safety & Handling
-
Lachrymator: Like many benzyl and phenethyl halides, this compound is a potent lachrymator. Handle only in a functioning fume hood.
-
HF Generation: In the event of a fire or thermal decomposition, the trifluoro-ring can release Hydrogen Fluoride (HF). Standard ABC fire extinguishers are suitable, but firefighters must wear full protective gear.
-
Azide Hazards: If using Protocol A, never use halogenated solvents (DCM, chloroform) with sodium azide if the reaction is acidic, to prevent formation of explosive diazidomethane. Keep the reaction mixture basic/neutral.
References
- Nucleophilic Substitution Principles: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Standard text for vs E2 competition).
-
Polyfluorobenzene Reactivity: Chambers, R. D., et al. "Reactions of Polyfluorobenzenes With Nucleophilic Reagents." Journal of Research of the National Bureau of Standards, 1963. Link
-
Azide Synthesis Protocol: Scriven, E. F., & Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews, 1988, 88(2), 297-337. Link
-
Phenethylamine Synthesis: "Preparation of 2-(4-trifluoromethoxyphenyl)ethylamine." US Patent 6441239B1. (Analogous chemistry for fluorinated phenethylamines). Link
-
Substrate Data: "1-Bromo-2,4,5-trifluorobenzene."[2][3][4][5] PubChem Compound Summary. National Center for Biotechnology Information. Link
Sources
- 1. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1-溴-2,4,5-三氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Bromo-2,4,5-trifluorobenzene | C6H2BrF3 | CID 67597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Application Note: Precision N-Alkylation of Heterocycles with 1-(2-Bromoethyl)-2,4,5-trifluorobenzene
This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of coupling 1-(2-Bromoethyl)-2,4,5-trifluorobenzene (CAS: 1260764-09-7) with nitrogen-containing heterocycles (e.g., piperazines, pyrrolidines, imidazoles).
Executive Summary
The 2,4,5-trifluorophenethyl moiety is a high-value pharmacophore in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. However, the introduction of this group via 1-(2-Bromoethyl)-2,4,5-trifluorobenzene presents a specific synthetic challenge: the competition between the desired Nucleophilic Substitution (
This guide provides three optimized protocols designed to maximize
Chemical Context & Mechanistic Insight
The "Styrene Trap"
The primary alkyl bromide in 1-(2-Bromoethyl)-2,4,5-trifluorobenzene is moderately reactive. However, the
-
Risk Factor: Strong bases (e.g., NaOEt, KOtBu) or high temperatures (>80°C) dramatically favor the
pathway, leading to the formation of the vinyl species (styrene derivative), which is often inseparable from the product by standard chromatography. -
Electronic Effect: The electron-withdrawing nature of the three fluorine atoms on the ring slightly increases the acidity of the benzylic protons, making the substrate more prone to elimination than unsubstituted phenethyl bromide.
Mechanistic Pathway Analysis[1]
Figure 1: Mechanistic divergence between the desired alkylation (
Optimized Reaction Protocols
Method A: The "Finkelstein-Assisted" Protocol (Recommended)
Best For: Valuable heterocycles, small-scale discovery (10 mg – 5 g), and substrates sensitive to high heat. Principle: In situ conversion of the alkyl bromide to the more reactive alkyl iodide using Potassium Iodide (KI). This allows the reaction to proceed at lower temperatures, suppressing elimination.
Reagents:
-
Solvent: Acetone (Anhydrous) or Acetonitrile (MeCN).
-
Base: Potassium Carbonate (
), anhydrous, granular (milled is better). -
Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv).
-
Stoichiometry: 1.0 eq Alkyl Bromide : 1.1–1.2 eq Heterocycle : 2.0 eq Base.
Step-by-Step Protocol:
-
Preparation: Charge a reaction vial with the Heterocycle (1.1 eq),
(2.0 eq), and KI (0.2 eq). -
Solvation: Add Anhydrous Acetone (0.1 M concentration relative to bromide). Stir for 10 minutes at Room Temperature (RT) to create a fine suspension.
-
Addition: Add 1-(2-Bromoethyl)-2,4,5-trifluorobenzene (1.0 eq) dropwise (if liquid) or as a solution in minimal acetone.
-
Reaction: Heat the mixture to 50–60°C (gentle reflux for acetone).
-
Checkpoint: Monitor by TLC/LCMS after 4 hours. The conversion of Alkyl Bromide
Alkyl Iodide may be observed as a transient intermediate.
-
-
Completion: Reaction is typically complete in 6–12 hours.
-
Workup: Filter off inorganic salts (
/KBr/KI). Concentrate the filtrate. -
Purification: The residue usually requires minimal purification (flash column chromatography) as the mild conditions prevent styrene formation.
Method B: Phase-Transfer Catalysis (PTC)
Best For: Scale-up (>10 g), water-soluble heterocycles, or when anhydrous conditions are difficult to maintain. Principle: Uses a biphasic system (DCM/Water or Toluene/Water) with a quaternary ammonium salt to transport the nucleophile.
Reagents:
-
Solvent: Dichloromethane (DCM) and Water (1:1 ratio).
-
Base: 25% NaOH or KOH aqueous solution.
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).
Protocol:
-
Dissolve 1-(2-Bromoethyl)-2,4,5-trifluorobenzene (1.0 eq) in DCM.
-
Add the Heterocycle (1.2 eq) and TBAB (0.05 eq).
-
Add the aqueous base solution slowly with vigorous stirring.
-
Stir at Room Temperature or mild heat (35°C). Do not overheat.
-
Validation: Check aqueous layer pH; maintain >10.
-
Separation: Separate organic layer, wash with brine, dry over
, and concentrate.
Critical Troubleshooting & Optimization Data
Solvent & Base Effects on Styrene Formation
The choice of conditions drastically affects the Product:Styrene ratio.
| Condition Set | Base | Solvent | Temp (°C) | Yield (Product) | Styrene Impurity | Verdict |
| Standard | DMF | 80 | 65% | 25% | Poor (High Elimination) | |
| Strong Base | NaH | THF | 0 | 40% | 50% | Critical Failure |
| Finkelstein | Acetone | 55 | 92% | < 2% | Optimal | |
| Amine Base | DCM | 40 | 70% | 5% | Acceptable (Slow kinetics) |
Handling Piperazine (Diamine)
If coupling with piperazine (or other diamines), dimerization (alkylation of both nitrogens) is a risk.
-
Solution 1 (Protection): Use N-Boc-piperazine. Deprotect with TFA/DCM after coupling.
-
Solution 2 (Excess): Use 3–5 equivalents of piperazine. The excess piperazine can be removed by aqueous extraction (it partitions into water at pH < 9, while the product stays in organic).
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the optimal coupling strategy based on substrate type and scale.
References
-
General Reactivity of Phenethyl Bromides
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[1] (Discusses E2 vs SN2 competition in phenethyl systems).
-
BenchChem Technical Note: Phenethyl Bromide Reactivity. (Accessed 2026).
-
-
Piperazine Alkylation Protocols
-
Chao, B., et al. "General and chemoselective method for the N-alkylation of piperazines." Journal of Organic Chemistry. Link
-
- Bordwell, F. G., et al. "Nucleophilic Substitutions at Carbon." Journal of the American Chemical Society.
- 1-(2-Bromoethyl)-2,4,5-trifluorobenzene (CAS: 1260764-09-7). Commercially available from major fluorochemical suppliers (e.g.
Sources
Troubleshooting & Optimization
Minimizing hydrolysis of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene during storage
A Guide to Minimizing Hydrolysis During Storage and Handling
Welcome to the technical support center for 1-(2-Bromoethyl)-2,4,5-trifluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this reactive intermediate. Our goal is to provide you with the technical insights and practical solutions needed to ensure the stability and integrity of this compound throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I suspect my stock of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene has degraded. What is the likely cause?
The most common cause of degradation for 1-(2-Bromoethyl)-2,4,5-trifluorobenzene during storage is hydrolysis. This is a chemical reaction where the compound reacts with water, leading to the formation of 2-(2,4,5-trifluorophenyl)ethanol and hydrobromic acid. This process is a type of nucleophilic substitution reaction.
Q2: What is hydrolysis and why is this compound susceptible to it?
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene, the carbon-bromine (C-Br) bond is susceptible to cleavage by water. The bromine atom is a good leaving group, and the carbon atom it is attached to has a partial positive charge, making it an electrophilic site for nucleophilic attack by water.
The rate of hydrolysis for haloalkanes is dependent on the strength of the carbon-halogen bond. The bond strength follows the trend C-F > C-Cl > C-Br > C-I.[1] Consequently, bromoalkanes are more prone to hydrolysis than their chloro- and fluoro- analogs.
Q3: How does the trifluorinated benzene ring affect the stability of the bromoethyl group?
The three fluorine atoms on the benzene ring are strongly electron-withdrawing. This has a significant impact on the electronic properties of the entire molecule. This inductive effect can influence the reactivity of the bromoethyl side chain. While fluorine substituents on an aromatic ring are known to activate the ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex, their effect on a side-chain reaction like hydrolysis is more nuanced.[2][3] The electron-withdrawing nature of the fluoro groups can influence the stability of the transition state during nucleophilic attack on the bromoethyl group.
Q4: What are the ideal storage conditions to minimize hydrolysis?
To minimize hydrolysis, 1-(2-Bromoethyl)-2,4,5-trifluorobenzene should be stored under conditions that strictly limit its exposure to moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture-containing air from the container headspace. |
| Container | Tightly sealed, amber glass bottle | Protects from light and prevents moisture ingress. |
| Location | Cool, dry, well-ventilated area | Prevents condensation and ensures a stable storage environment. |
| Incompatibilities | Store away from bases, oxidizers, and aqueous solutions.[4][5] | Bases can promote elimination reactions, while water is the primary reactant in hydrolysis. |
Troubleshooting Guide
Problem: I observe a decrease in the purity of my compound over time, even under recommended storage conditions.
Possible Cause: Trace amounts of moisture may still be present in the storage container or the solvent used for preparing solutions.
Solutions:
-
Use of Desiccants: Store the sealed container of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.
-
Solvent Purity: When preparing solutions, always use anhydrous solvents. Ensure that solvents are freshly dried and handled under an inert atmosphere to prevent moisture absorption.
-
Inert Gas Purging: Before sealing the storage container, purge the headspace with a dry, inert gas such as argon or nitrogen to displace any residual moist air.
Problem: My reaction yield is lower than expected, and I suspect the starting material has degraded.
Possible Cause: The compound may have hydrolyzed to 2-(2,4,5-trifluorophenyl)ethanol, which will not participate in the desired reaction in the same manner.
Solution: Purity Assessment Before Use
It is crucial to assess the purity of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene before its use in a reaction. This can be achieved through various analytical techniques.
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene and detecting the presence of its hydrolysis product.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., VF-624ms or equivalent).[6]
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of your 1-(2-Bromoethyl)-2,4,5-trifluorobenzene sample in a high-purity, anhydrous solvent (e.g., dichloromethane or ethyl acetate). A typical concentration would be in the range of 100-1000 µg/mL.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Scan range: 40-400 m/z.
-
Ionization mode: Electron Ionization (EI).
-
-
-
Data Analysis:
-
Identify the peak corresponding to 1-(2-Bromoethyl)-2,4,5-trifluorobenzene based on its retention time and mass spectrum.
-
Look for a peak corresponding to the potential hydrolysis product, 2-(2,4,5-trifluorophenyl)ethanol. This will have a different retention time and a characteristic mass spectrum.
-
Quantify the relative peak areas to determine the purity of your sample.
-
Gas chromatography combined with mass spectrometry is a highly sensitive and specific method for the analysis of alkyl halides and their potential impurities.[6]
Visualizing the Hydrolysis Pathway
The hydrolysis of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene is a nucleophilic substitution reaction. The following diagram illustrates the likely reaction pathway.
Caption: Proposed hydrolysis pathway of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene.
Logical Flow for Troubleshooting Degradation
This flowchart provides a systematic approach to identifying and resolving issues related to the degradation of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. wyzant.com [wyzant.com]
- 4. louisville.edu [louisville.edu]
- 5. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: MS Fragmentation Dynamics of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene
This technical guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene (CAS 151412-22-3). This molecule is a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Sitagliptin (Januvia) .
The guide compares this fluorinated building block against its non-fluorinated and chlorinated analogs to assist analytical scientists in impurity profiling and structural validation.
Executive Summary & Molecular Architecture
In the development of fluorinated pharmaceuticals like Sitagliptin, the precise identification of alkyl halide intermediates is paramount. 1-(2-Bromoethyl)-2,4,5-trifluorobenzene (hereafter TF-PEB ) presents a unique mass spectral signature driven by the interplay between the electron-withdrawing trifluorophenyl ring and the labile alkyl-bromide bond.
This guide contrasts TF-PEB with two strategic alternatives:
-
Phenethyl Bromide (PEB): The non-fluorinated baseline to demonstrate mass shifts.
-
1-(2-Chloroethyl)-2,4,5-trifluorobenzene (TF-PEC): A common process impurity formed when chlorinating agents (e.g.,
) are used during synthesis.
Molecular Specifications
| Feature | TF-PEB (Analyte) | TF-PEC (Impurity) | PEB (Reference) |
| Formula | |||
| MW (Monoisotopic) | 237.96 | 194.01 | 183.99 |
| Halogen Signature | Br (1:1 doublet) | Cl (3:1 doublet) | Br (1:1 doublet) |
| Ring Substitution | 2,4,5-Trifluoro | 2,4,5-Trifluoro | Unsubstituted |
Comparative Fragmentation Analysis
The following data compares the theoretical and observed EI-MS fragmentation pathways. The presence of the fluorine atoms on the aromatic ring significantly stabilizes the benzylic cation compared to the non-fluorinated analog, while shifting all ring-containing fragments by +54 Da (3
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
| Fragment Type | TF-PEB (Target) | TF-PEC (Analog) | PEB (Ref) | Mechanistic Note |
| Molecular Ion ( | 238 / 240 | 194 / 196 | 184 / 186 | TF-PEB: Distinct 1:1 intensity ratio (79Br/81Br).TF-PEC: 3:1 ratio (35Cl/37Cl). |
| Tropylium-like Ion | 145 | 145 | 91 | Base Peak. Formation of the stable Trifluorotropylium ion ( |
| Phenethyl Cation | 159 | 159 | 105 | Loss of Halogen radical ( |
| Phenyl Cation | 133 | 133 | 77 | Loss of ethylene ( |
| HF Elimination | 125 | 125 | N/A | Secondary fragmentation: Loss of HF from the tropylium ion ( |
Key Differentiators
-
The "Fingerprint" Region (
): The most immediate check for identity is the molecular ion cluster. TF-PEB shows a "twin tower" at 238/240. If the spectrum shows a 3:1 ratio at 194/196, the sample is contaminated with the chloro-analog (TF-PEC). -
The Base Peak Shift: In standard Phenethyl Bromide, the base peak is
91 (Tropylium). In TF-PEB, this shifts exactly +54 Da to 145 . This confirms the integrity of the trifluoro-ring system. -
C-X Bond Lability: The C-Br bond is weaker than C-Cl. Consequently, the molecular ion abundance of TF-PEB is typically lower than that of TF-PEC, as the bromine leaves more readily in the ion source.
Mechanistic Pathways (Visualization)
The following diagram illustrates the primary fragmentation pathways for TF-PEB, highlighting the competition between direct halide loss and benzylic cleavage.
Caption: Figure 1. EI-MS Fragmentation tree for 1-(2-Bromoethyl)-2,4,5-trifluorobenzene showing the dominant formation of the m/z 145 ion.
Experimental Protocol: GC-MS Validation
To replicate the data and validate the purity of TF-PEB, use the following self-validating protocol. This method is designed to separate the bromo-target from potential chloro-impurities and hydrolyzed alcohol byproducts.
Instrument Conditions (Agilent/Thermo Standard)
-
System: GC-MS (Single Quadrupole)
-
Column: HP-5MS UI or DB-5MS (30 m × 0.25 mm × 0.25 µm)
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)
-
Inlet: Split 20:1 @ 250°C
-
Source Temp: 230°C | Quad Temp: 150°C
-
Ionization: EI @ 70 eV[1]
Temperature Program
-
Hold: 50°C for 1.0 min.
-
Ramp: 20°C/min to 280°C.
-
Hold: 280°C for 3.0 min.
Sample Preparation Workflow
Caption: Figure 2. Sample preparation workflow ensuring removal of inorganic salts potentially carried over from synthesis.
Acceptance Criteria (Self-Validation)
-
Retention Time: TF-PEB must elute after the chloro-analog (TF-PEC) due to the higher molecular weight and polarizability of bromine.
-
Isotope Match: The parent ion cluster (m/z 238/240) must exhibit a relative abundance ratio of
(Theoretical 1:1). -
Fragment Ratio: The ratio of
145 (Base) to 159 must be , indicating successful benzylic cleavage characteristic of pure phenethyl halides.
References
-
Hansen, K. B., et al. (2009). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 13(4), 598–608.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for benzylic cleavage mechanisms).
-
Dubey, R., et al. (2020). "Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities." ResearchGate.
-
NIST Mass Spectrometry Data Center. "Phenethyl bromide (CAS 103-63-9) Mass Spectrum." NIST Chemistry WebBook.
Sources
Advanced HPLC Method Development for 1-(2-Bromoethyl)-2,4,5-trifluorobenzene Purity Profiling
Topic: HPLC Method Development for Detecting 1-(2-Bromoethyl)-2,4,5-trifluorobenzene Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge
1-(2-Bromoethyl)-2,4,5-trifluorobenzene (CAS: 1260764-09-7) is a critical alkylating intermediate, frequently employed in the synthesis of DPP-4 inhibitors like Sitagliptin. Its structural integrity is defined by a labile bromoethyl side chain attached to an electron-deficient fluorinated aromatic ring.[1]
The Core Problem: Standard purity analysis often fails due to two competing factors:
-
Thermal Instability: The bromoethyl group is prone to dehydrohalogenation (elimination of HBr), forming the vinyl impurity (2,4,5-trifluorostyrene). This makes Gas Chromatography (GC) risky due to potential on-column degradation, leading to false-positive impurity results.
-
Selectivity Issues: The hydrolyzed impurity (alcohol form) and the vinyl degradation product share similar polarity profiles with the parent compound on standard alkyl-bonded phases (C18), leading to co-elution.[1]
This guide objectively compares a Standard C18 Protocol against an Optimized Fluorophenyl (PFP) Method , demonstrating why specific stationary phase chemistry is non-negotiable for this fluorinated intermediate.[1]
Strategic Analysis: HPLC vs. Alternatives
Before method optimization, the analytical technique must be selected based on the physicochemical properties of the analyte.[1]
| Feature | Gas Chromatography (GC) | Standard RP-HPLC (C18) | Optimized RP-HPLC (PFP) |
| Primary Mechanism | Volatility / Boiling Point | Hydrophobicity | Hydrophobicity + |
| Suitability | Low. High injector temps ( | Medium. Good retention, but poor selectivity for separating fluorinated positional isomers.[1] | High. Fluorinated stationary phase interacts specifically with the analyte's fluorine atoms.[1] |
| Detection Limit | High (FID is non-selective). | High (UV at 210-220 nm).[1] | High (UV at 210-220 nm).[1] |
| Risk Factor | Thermal degradation artifacts.[1] | Co-elution of critical pairs.[1] | Robust separation.[1][2] |
Verdict: HPLC is the required platform to ensure the "impurities" detected are real and not artifacts of the analysis.[1]
Method Development Workflow
The following decision tree outlines the logic used to arrive at the optimized protocol.
Figure 1: Method Development Decision Tree highlighting the critical shift from C18 to PFP chemistry.
Comparative Performance Guide
This section compares the performance of the Generic C18 Method (Alternative) vs. the Optimized PFP Method (Recommended).
Experimental Conditions
-
Sample: 1-(2-Bromoethyl)-2,4,5-trifluorobenzene spiked with 1% Vinyl Impurity (2,4,5-trifluorostyrene) and 1% Alcohol Impurity (1-(2-hydroxyethyl)-2,4,5-trifluorobenzene).
-
Detection: UV @ 215 nm (Carbonyl/Phenyl absorption).[1]
Table 1: Chromatographic Data Comparison
| Parameter | Method A: Generic C18 | Method B: Optimized PFP | Scientific Insight |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6mm, 3.5µm) | Phenomenex Kinetex PFP (150 x 4.6mm, 2.6µm) | PFP phases offer "fluoro-fluoro" retention mechanisms absent in C18. |
| Mobile Phase | Water / Acetonitrile (Gradient) | 0.1% H3PO4 / Acetonitrile (Gradient) | Acidic modifier suppresses silanol activity, sharpening the bromo-ethyl peak. |
| RT (Main Peak) | 12.4 min | 14.1 min | PFP provides stronger retention for the electron-deficient aromatic ring.[1] |
| Resolution (Rs) (Main vs. Vinyl) | 1.2 (Co-elution risk) | 3.8 (Baseline separated) | The vinyl impurity is separated via |
| Resolution (Rs) (Main vs. Alcohol) | 4.5 | 6.2 | Both methods separate the polar alcohol well, but PFP improves peak shape.[1] |
| Tailing Factor | 1.4 | 1.05 | Superior peak symmetry improves integration accuracy for purity calculations.[1] |
Why the PFP Column Wins
The 2,4,5-trifluoro substitution pattern creates a highly electron-deficient
-
C18 Columns rely solely on hydrophobic interactions.[1] The vinyl impurity and the bromoethyl parent have very similar hydrophobicity, leading to poor separation (Rs < 1.5).[1]
-
PFP Columns (Pentafluorophenyl) possess electron-deficient rings that interact with the analyte's fluorines and the bromo-ethyl dipole.[1] This "orthogonal" selectivity pulls the impurities away from the main peak.[1]
Detailed Experimental Protocol (Self-Validating)
This protocol is designed to be stability-indicating , meaning it can detect degradation products formed during storage.
5.1. Instrumentation & Reagents[1][2][3][4][5]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Kinetex F5 or PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.6 µm (or equivalent).
-
Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (85%).
5.2. Preparation[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Sample Prep: Dissolve 10 mg of substance in 10 mL diluent (1.0 mg/mL). Note: Prepare fresh to avoid hydrolysis.
5.3. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 20.1 | 90 | 10 | 1.0 |
| 25.0 | 90 | 10 | 1.0 |
-
Column Temp: 30°C
-
Injection Vol: 5 µL
-
Detection: 215 nm (primary), 254 nm (secondary).[1]
5.4. System Suitability Criteria (Pass/Fail)
To ensure trustworthiness, the system must meet these metrics before running samples:
-
Tailing Factor (Main Peak): NMT 1.5.
-
Theoretical Plates: NLT 5000.
-
Resolution (Critical Pair): If a standard of the vinyl impurity is available, Rs > 2.0. If not, peak purity analysis (via PDA) must show no co-elution.[1]
-
Precision: %RSD of 5 replicate injections < 2.0%.
Troubleshooting & Mechanistic Insights
Issue: "Ghost" Peaks appearing after the main peak.
-
Cause: Late-eluting dimers or highly non-polar brominated byproducts.[1]
-
Solution: Extend the gradient hold at 90% B to 10 minutes to flush the column.
Issue: Main peak splitting.
-
Cause: Sample solvent mismatch.[1] If the sample is dissolved in 100% MeCN but the gradient starts at 10% MeCN, the strong solvent effect will distort the peak.[1]
-
Solution: Ensure the diluent matches the starting gradient conditions (e.g., 50:50 Water:MeCN).[1]
Figure 2: Simplified HPLC System Flow for Purity Analysis.
References
-
Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 67597, 1-Bromo-2,4,5-trifluorobenzene. [Link]
-
Merck & Co. (2015).[1] Sitagliptin Intermediates and Preparation Process. Patent EP2647624A1.[1]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. [Link]
Sources
Validating structure of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene using IR spectroscopy
Publish Comparison Guide: Structural Validation of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene via IR Spectroscopy
Executive Summary
In the synthesis of fluorinated pharmaceutical intermediates, validating the transformation of alcohols to alkyl halides is a critical quality gate.[1] This guide provides a technical framework for validating the structure of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene (Target) using Infrared (IR) Spectroscopy.[1]
Unlike standard alkyl halides, the presence of the electron-withdrawing 2,4,5-trifluorophenyl moiety creates a complex "fingerprint" region dominated by C-F stretches.[1] This guide objectively compares the target spectrum against its primary precursor (2-(2,4,5-trifluorophenyl)ethanol ) and common elimination impurities (styrenic derivatives), establishing a self-validating protocol for structural confirmation.[1]
Part 1: The Analytical Challenge
The target molecule, 1-(2-Bromoethyl)-2,4,5-trifluorobenzene , presents specific spectroscopic challenges:
-
Signal Masking: The three aromatic C-F bonds generate intense absorption bands in the 1000–1400 cm⁻¹ region, often obscuring weaker C-C or C-O stretches.[1]
-
Low Frequency Halogens: The primary diagnostic peak (C-Br stretch) occurs in the far-fingerprint region (500–700 cm⁻¹), requiring high-sensitivity detectors (e.g., DTGS or MCT) and proper window materials (ZnSe or Diamond ATR).[1]
-
Substitution Pattern: The 1,2,4,5-substitution pattern on the benzene ring produces specific out-of-plane (OOP) bending vibrations that must be distinguished from impurity bands.[1]
Part 2: Comparative Spectral Analysis
To validate the structure, we do not look at the spectrum in isolation.[1] We compare it against the "Failure Modes": the unreacted precursor and the elimination side-product.[1]
Table 1: Diagnostic Peak Comparison
| Functional Group | Vibration Mode | Precursor (Alcohol) | Target (Alkyl Bromide) | Impurity (Styrene) | Validation Logic |
| Hydroxyl (-OH) | O-H Stretch | 3200–3500 cm⁻¹ (Broad, Strong) | ABSENT | ABSENT | Primary Pass/Fail Criteria.[1] Presence indicates incomplete reaction.[1] |
| Alkyl Halide (C-Br) | C-Br Stretch | Absent | 560–650 cm⁻¹ (Medium) | Absent | Confirmation of functional group transformation.[1] |
| Alkene (C=C) | C=C Stretch | Absent | Absent | 1620–1680 cm⁻¹ (Sharp) | Critical Purity Check.[1] Presence indicates elimination side-reaction.[1] |
| Aromatic Ring | C-H OOP Bend | 870–890 cm⁻¹ | 870–890 cm⁻¹ | 870–890 cm⁻¹ | Confirms integrity of the 1,2,4,5-trifluoro core (remains unchanged).[1] |
| Fluorine | C-F Stretch | 1100–1350 cm⁻¹ (Very Strong) | 1100–1350 cm⁻¹ (Very Strong) | 1100–1350 cm⁻¹ | Non-diagnostic for conversion, but confirms the fluorinated scaffold.[1] |
Detailed Mechanistic Insight
-
The "Silent" Transformation: The conversion of the alcohol to the bromide involves the loss of a strong dipole (O-H) and the gain of a weaker dipole (C-Br). In the IR spectrum, this is observed primarily by subtraction.[1] The massive broad peak at ~3350 cm⁻¹ must vanish completely.
-
The C-F "Curtain": Researchers often look for the C-C stretches to confirm the ethyl chain. However, in this molecule, the C-F stretches are so intense they often overlap with C-C skeletal vibrations.[1] Do not rely on the 1000–1200 cm⁻¹ region for purity analysis.
-
The Styrene Trap: Under basic conditions or high heat, the ethyl bromide moiety can undergo E2 elimination to form 2,4,5-trifluorostyrene .[1] This is detected by a sharp "vinyl" peak around 1630 cm⁻¹ and specific =C-H stretches above 3000 cm⁻¹.[1]
Part 3: Experimental Protocol (ATR-FTIR)
This protocol uses Attenuated Total Reflectance (ATR) for rapid, solvent-free validation.[1]
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Resolution: 4 cm⁻¹ Scans: 32 (Screening) or 64 (Final QC)
Step-by-Step Workflow
-
Crystal Preparation:
-
Background Acquisition:
-
Acquire air background (ensure CO₂ doublet at 2350 cm⁻¹ is minimized).[1]
-
-
Sample Loading:
-
Acquisition & Processing:
Part 4: Validation Logic & Decision Pathways
The following diagram illustrates the decision logic for a researcher interpreting the data. This constitutes a "Self-Validating System."[1]
Figure 1: Decision tree for structural validation. This logic prioritizes the exclusion of impurities before confirming the target moiety.[1]
Experimental Workflow Diagram
Figure 2: Operational workflow for ATR-FTIR analysis.[1]
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for general C-F, C-Br, and aromatic substitution patterns).
-
National Institute of Standards and Technology (NIST). (n.d.).[1] 1,2,4-Trifluorobenzene IR Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link] (Used as a reference for the 2,4,5-trifluoro aromatic fingerprint).[1]
-
PubChem. (n.d.).[1][2] 1-Bromo-2,4,5-trifluorobenzene Compound Summary. National Library of Medicine.[1] Retrieved from [Link] (Source for physical properties and structural identifiers).[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
